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Executive Summary

AMG 925, also known as FLX925, is a potent and orally bioavailable dual inhibitor of FMS-like
tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in
FLT3 are prevalent in acute myeloid leukemia (AML), representing a key therapeutic target.[4]
Concurrently, the CDK4/Cyclin D pathway is crucial for cell cycle progression, and its inhibition
offers a complementary mechanism to halt cancer cell proliferation.[4][5] AMG 925 was
developed to address the challenge of acquired resistance to single-agent FLT3 inhibitors by
simultaneously targeting these two critical pathways involved in the proliferation and survival of
AML cells.[4][6] This technical guide provides a comprehensive overview of the signaling
pathways inhibited by AMG 925, its preclinical efficacy, and detailed experimental protocols for
its evaluation.

Mechanism of Action: Dual Inhibition of FLT3 and
CDK4

AMG 925 exerts its anti-leukemic effects by concurrently blocking the signaling cascades
downstream of FLT3 and the cell cycle progression mediated by CDK4.

FLT3 Signaling Pathway
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FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and
differentiation of hematopoietic stem and progenitor cells.[4] In a significant subset of AML
patients, FLT3 is constitutively activated by mutations, most commonly internal tandem
duplications (ITD), leading to uncontrolled cell growth.[4] This activation triggers downstream
signaling through pathways such as JAK/STAT and RAS/MAPK. AMG 925 directly binds to the
ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation
of these pathways. A key pharmacodynamic marker for FLT3 inhibition is the phosphorylation of
Signal Transducer and Activator of Transcription 5 (STAT5).[4][7] Inhibition of FLT3 by AMG 925
leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[1][4]

CDK4 Signaling Pathway

CDK4, in complex with Cyclin D, is a key regulator of the G1-S phase transition of the cell
cycle.[5] The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), a tumor
suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F
transcription factor, which in turn activates the transcription of genes required for DNA
synthesis and cell cycle progression.[5] By inhibiting CDK4, AMG 925 prevents the
phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and
inducing G1 cell cycle arrest.[2][4] The phosphorylation of Rb (p-Rb) serves as a direct
pharmacodynamic marker for CDK4 inhibition.[1][4]

Quantitative Preclinical Data

The preclinical activity of AMG 925 has been extensively evaluated in a variety of in vitro and in
vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Potency of AMG 925
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Target/Cell Line Assay Type IC50 (nM) Reference(s)
FLT3 Kinase Assay 21 [3]
CDK4 Kinase Assay 3x1 [3]
CDK®6 Kinase Assay 8+2 [3]
CDK2 Kinase Assay 375 £ 150 [3]
CDK1 Kinase Assay 1900 + 510 [3]
MOLM-13 (FLT3-ITD)  Cell Growth 19 [1][3]
MV4-11 (FLT3-ITD) Cell Growth 18 [11[3]
MOLM-13 (FLT3-ITD)  p-STATS5 Inhibition 19 (Cellular 1C50) [1]
MV4-11 (FLT3-ITD) p-STAT5 Inhibition 18 (Cellular 1C50) [1]
COLO 205 (Rb+) Cell Growth 55 [8]
U937 (FLT3-WT) Cell Growth 52 [8]

Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft

Maodels
Xenograft Dosing Tumor Growth  Body Weight
. o Reference(s)

Model Regimen Inhibition Loss
MOLM-13 12.5 - 50 mg/kg, o

96% to 99% Not significant [1103114]
(Subcutaneous) BID

Significant
MOLM-13-Luc 12.5 - 50 mg/kg, o o

) reduction in Not significant [7]

(Systemic) BID

tumor burden

Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
signaling pathways inhibited by AMG 925 and a typical experimental workflow for its evaluation.
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Caption: FLT3 signaling pathway and its inhibition by AMG 925.
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Caption: CDK4/Rb signaling pathway and its inhibition by AMG 925.
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Caption: Experimental workflow for the preclinical evaluation of AMG 925.

Detailed Experimental Protocols
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The following protocols are compiled from published preclinical evaluations of AMG 925 and
represent standard methodologies for assessing its activity.

FLT3 Kinase Assay (LANCE Ultra TR-FRET)

This assay quantifies the inhibitory activity of AMG 925 against the FLT3 enzyme.
e Reagents and Materials:

o Recombinant human FLT3 enzyme (cytoplasmic domain).

o ULight™-labeled JAK1 peptide substrate.

o ATP.

o Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20.

o Stop Solution: 10 mM EDTA in 1x LANCE Detection Buffer.
o Europium-labeled anti-phosphotyrosine antibody.
o 384-well white microplates.

e Procedure: a. Prepare serial dilutions of AMG 925 in DMSO and then in Assay Buffer. b. In a
384-well plate, add 5 pL of the FLT3 enzyme solution. c. Add 5 pL of the diluted AMG 925 or
vehicle control. d. Initiate the reaction by adding 10 pL of a mixture containing the ULight™-
JAK1 peptide and ATP (at a concentration equal to the Km for FLT3). e. Incubate for 60
minutes at room temperature. f. Stop the reaction by adding 10 pL of Stop Solution
containing the Europium-labeled anti-phosphotyrosine antibody. g. Incubate for 60 minutes at
room temperature to allow for antibody binding. h. Read the plate on a TR-FRET-compatible
plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm. i.
Calculate the 665/615 nm emission ratio and determine IC50 values by fitting the data to a
four-parameter logistic equation.

CDK4 Kinase Assay

This protocol outlines a general method for assessing CDK4 inhibition.
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e Reagents and Materials:

o

Recombinant human CDK4/Cyclin D1 or D3 enzyme complex.

[¢]

Retinoblastoma (Rb) protein or a peptide substrate.

[¢]

ATP (radiolabeled [y-32P]ATP or for use with ADP-Glo™).

[e]

Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES), MgClz, DTT, and a
surfactant.

ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric detection.

[e]

e Procedure (using ADP-Glo™): a. Prepare serial dilutions of AMG 925. b. In a suitable
microplate, combine the CDK4/Cyclin D enzyme, Rb substrate, and diluted AMG 925 in
Kinase Assay Buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a
specified time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to stop the kinase reaction and
deplete the remaining ATP. f. Incubate for 40 minutes at room temperature. g. Add Kinase
Detection Reagent to convert the generated ADP to ATP, and then measure the newly
synthesized ATP as a luminescent signal. h. Read luminescence using a plate reader. i.
Calculate IC50 values from the dose-response curve.

Cell Proliferation Assay ([**C]-Thymidine Incorporation)

This assay measures the effect of AMG 925 on the proliferation of AML cell lines.

e Reagents and Materials:

[e]

AML cell lines (e.g., MOLM-13, MV4-11).

o

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

[¢]

[*4C]-Thymidine.

o

96-well Cytostar-T scintillating microplates.

e Procedure: a. Seed cells in a 96-well Cytostar-T plate at a density of 5 x 103 cells/well. b. Add
serial dilutions of AMG 925 to the wells. c. Add [**C]-Thymidine to each well (e.g., 0.1
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pCi/well). d. Incubate for 72 hours at 37°C in a 5% CO:z incubator. e. Measure the
incorporation of [**C]-Thymidine using a microplate scintillation counter. f. Determine the
GI50 (concentration for 50% growth inhibition) by analyzing the dose-response data.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by AMG 925.
e Reagents and Materials:

AML cell lines.

[e]

o

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

[¢]

Propidium lodide (PI) or another viability dye (e.g., SYTOX Green).

[¢]

Binding Buffer.

[e]

Flow cytometer.

e Procedure: a. Seed cells in 6-well plates at a density of 5 x 10° cells/well. b. Treat the cells
with various concentrations of AMG 925 for 24-48 hours. c. Harvest the cells and wash them
with cold PBS. d. Resuspend the cells in 1X Binding Buffer. e. Add Annexin V-FITC and PI to
the cell suspension. f. Incubate for 15 minutes at room temperature in the dark. g. Analyze
the cells by flow cytometry within one hour, detecting FITC and PI fluorescence. h. Quantify
the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/Pl+),
and live (Annexin V-/PI-) cells.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for detecting the phosphorylation status of key signaling proteins in cell lysates
or tumor tissue.

e Reagents and Materials:
o Cell or tumor tissue lysates.

o Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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o BCA Protein Assay Kit.

o SDS-PAGE gels and running buffer.

o PVDF or nitrocellulose membranes.

o Transfer buffer.

o Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

o Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STATS5, anti-STAT5, anti-p-Rb, anti-
Rb, and a loading control like GAPDH or 3-actin).

o HRP-conjugated secondary antibodies.

o Enhanced chemiluminescence (ECL) substrate.

e Procedure: a. Prepare protein lysates from treated cells or homogenized tumor tissue. b.
Determine protein concentration using a BCA assay. c. Separate equal amounts of protein
(e.g., 20-40 ug) by SDS-PAGE. d. Transfer the separated proteins to a PVDF membrane. e.
Block the membrane with Blocking Buffer for 1 hour at room temperature. f. Incubate the
membrane with the primary antibody overnight at 4°C. g. Wash the membrane with TBST
and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at
room temperature. h. Wash the membrane again with TBST. i. Apply ECL substrate and
visualize the protein bands using an imaging system. j. Quantify band intensities using
densitometry software and normalize to total protein and/or a loading control.

In Vivo Xenograft Study

This protocol describes the establishment of a subcutaneous AML xenograft model and the
assessment of AMG 925 efficacy.

* Reagents and Materials:
o MOLM-13 cells.

o Immunocompromised mice (e.g., athymic nude or NOD/SCID).
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o Matrigel®.
o AMG 925 formulation for oral gavage.

o Calipers for tumor measurement.

e Procedure: a. Tumor Implantation: i. Harvest MOLM-13 cells and resuspend them ina 1:1
mixture of sterile PBS and Matrigel®. ii. Subcutaneously inject approximately 5-10 x 10° cells
into the flank of each mouse. b. Treatment: i. Monitor tumor growth. When tumors reach a
palpable size (e.g., 100-200 mms3), randomize the mice into treatment and vehicle control
groups. ii. Administer AMG 925 or vehicle orally, typically twice daily (BID), at the desired
dose levels. iii. Measure tumor volume with calipers (Volume = 0.5 x Length x Width?) and
monitor mouse body weight regularly (e.g., 2-3 times per week). c. Pharmacodynamic
Analysis: i. At specified time points after the final dose, euthanize a subset of mice. ii. Excise
tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in
formalin for immunohistochemistry (IHC) to assess p-STATS5 and p-Rb levels. iii. Collect
blood samples for pharmacokinetic analysis of AMG 925 plasma concentrations.

Conclusion

AMG 925 represents a rational drug design approach, targeting two key oncogenic pathways in
acute myeloid leukemia. Its potent dual inhibition of FLT3 and CDK4 translates to significant
anti-leukemic activity in preclinical models, including those with mutations that confer
resistance to other FLT3 inhibitors. The comprehensive in vitro and in vivo data, supported by
the detailed experimental protocols provided herein, underscore the potential of this dual-
inhibition strategy. This technical guide serves as a valuable resource for researchers and drug
development professionals working on novel therapies for AML and other hematological
malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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